![molecular formula C18H17N5O4S B2866481 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid CAS No. 890638-98-9](/img/structure/B2866481.png)
4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzoic acid derivative with a tetrazole and methoxyphenyl group attached via a thioether and amide linkage . Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the tetrazole and methoxyphenyl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzoic acid derivatives are known to undergo various reactions. For example, they can react with bases to form salts, with alcohols to form esters, and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar tetrazole and carboxylic acid groups could increase its solubility in polar solvents .科学的研究の応用
Cancer Treatment Adjunct
This compound has shown potential as an adjunct in cancer treatment. It has been studied for its mucoprotective effects against methotrexate-induced intestinal mucositis (IM), a common side effect in cancer therapy . The compound could help in maintaining mucosal integrity and gut barrier function, thus improving the quality of life and treatment outcomes for cancer patients.
Antibacterial Applications
The tetrazole moiety within the compound is known for its antibacterial properties. Research indicates that derivatives of this compound could be effective against various bacterial strains, providing a new avenue for the development of antibacterial agents .
Anticancer Activity
Apart from its supportive role in cancer treatment, the compound has been directly associated with anticancer activity. It has been part of studies involving the synthesis of new derivatives that are screened for their potential to inhibit cancer cell growth .
Anti-Tuberculosis (Anti-TB)
The compound’s derivatives have also been tested for anti-TB activity. Given the global impact of tuberculosis, the development of new treatments is crucial, and this compound offers a promising base for creating effective anti-TB agents .
Molecular Docking Studies
In silico molecular docking studies have been carried out on this compound’s derivatives, targeting specific enzymes like P38 MAP kinase protein. These studies are essential for understanding the compound’s interaction with biological targets and for drug design purposes .
Pharmacokinetics and Drug Design
The compound’s structure allows for modifications that can enhance its bioavailability and reduce negative effects. Its tetrazole moiety is a bioisostere of the carboxylic acid group, which is significant in pharmaceutical chemistry for developing new medications with better pharmacological profiles .
Chemotherapy Side Effect Mitigation
The benzimidazole derivative of this compound has been shown to suppress oxidative stress and inflammatory markers in mice, suggesting its use in mitigating side effects of chemotherapy, such as intestinal mucositis .
Gut Microbiota Modulation
Studies indicate that the compound can improve the luminal microflora profile by augmenting the growth of beneficial bacteria like Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli. This application is particularly relevant in the context of gastrointestinal health and diseases .
Safety and Hazards
特性
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11(16(24)19-13-5-3-12(4-6-13)17(25)26)28-18-20-21-22-23(18)14-7-9-15(27-2)10-8-14/h3-11H,1-2H3,(H,19,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJWIJGUYSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。